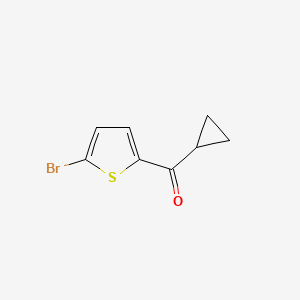

(5-Bromothiophen-2-yl)(cyclopropyl)methanone

Description

(5-Bromothiophen-2-yl)(cyclopropyl)methanone is a brominated aromatic ketone featuring a thiophene ring substituted with a bromine atom at the 5-position and a cyclopropyl group attached via a ketone linkage. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The thiophene moiety contributes electron-rich characteristics, while the strained cyclopropyl group may enhance reactivity.

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-7-4-3-6(11-7)8(10)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDKZIALCHFNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(5-Bromothiophen-2-yl)(cyclopropyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-bromothiophene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to 5-bromothiophene-2-ylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, in aqueous medium at room temperature.

Reduction: LiAlH4, in ether solvent at low temperatures.

Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed:

Oxidation: 5-bromothiophene-2-carboxylic acid.

Reduction: 5-bromothiophene-2-ylmethanol.

Substitution: Various substituted 5-bromothiophenes.

Scientific Research Applications

(5-Bromothiophen-2-yl)(cyclopropyl)methanone: has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (5-Bromothiophen-2-yl)(cyclopropyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS 1222368-75-3)

- Molecular Formula : C₁₀H₈BrFO

- Key Differences: Aromatic System: Replaces thiophene with a fluorinated phenyl ring. Applications: Fluorinated aromatics are common in pharmaceuticals (e.g., protease inhibitors), suggesting this compound could serve as a bioisostere in drug design.

- Purity : 98% (commercial availability in 1g, 5g, and 25g quantities) .

(5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone

- Structural Features: Substituents: A hydroxyl group on the phenyl ring and a bulky 4-propyl-cyclohexyl group. Crystallographic Data: Single-crystal X-ray analysis (T = 113 K) reveals bond angles (e.g., C15–C14–C11 = 115.33°) and torsional strain influenced by the cyclohexyl group. The hydroxyl group enables hydrogen bonding, increasing melting point and solubility in polar solvents compared to non-polar cyclopropyl analogs. Synthesis Implications: Requires protection/deprotection strategies for the hydroxyl group during reactions .

(2-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone (CAS 898778-01-3)

- Molecular Features :

- Dioxolane Substituent : The 1,3-dioxolane ring on the thienyl group enhances polarity and solubility in aqueous media.

- Safety Profile : Classified under GHS guidelines, necessitating specific first-aid measures for exposure.

- Reactivity : The dioxolane may act as a protecting group for carbonyls, offering synthetic versatility absent in the cyclopropyl analog .

Comparative Analysis Table

| Compound | Aromatic System | Key Substituents | Notable Properties | Applications/Notes |

|---|---|---|---|---|

| (5-Bromothiophen-2-yl)(cyclopropyl)methanone | Thiophene | Cyclopropyl, Br | Electron-rich, strained ring | Potential synthetic intermediate |

| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | Fluorophenyl | Cyclopropyl, Br, F | High electronegativity, 98% purity | Pharmaceutical bioisostere |

| (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone | Hydroxyphenyl | 4-Propyl-cyclohexyl, Br, OH | Hydrogen bonding, rigid crystal structure | Requires protective synthesis |

| (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | Thiophene, Phenyl | Dioxolane, Br | Polar, GHS-compliant safety protocols | Solubility in polar solvents |

Research Implications

- Reactivity : Thiophene-based compounds (target and dioxolane analog) exhibit higher electron density, favoring electrophilic substitution reactions. Cyclopropyl groups may undergo ring-opening under acidic conditions, unlike bulkier cyclohexyl substituents.

- Crystallography : Structural data (e.g., bond angles, symmetry codes) for analogs like the hydroxyphenyl derivative highlight the role of substituents in molecular packing and stability .

- Safety: The dioxolane-containing compound’s GHS classification underscores the need for careful handling compared to non-polar cyclopropyl analogs .

Biological Activity

(5-Bromothiophen-2-yl)(cyclopropyl)methanone, with the chemical formula C₈H₇BrOS, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a bromothiophene moiety and a cyclopropyl group, suggests possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | C₈H₇BrOS |

| Molecular Weight | 215.11 g/mol |

| IUPAC Name | (5-bromo-2-thienyl)(cyclopropyl)methanone |

| CAS Number | 1216229-49-0 |

The biological activity of (5-Bromothiophen-2-yl)(cyclopropyl)methanone is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain molecular pathways involved in disease processes, particularly in cancer and microbial infections.

Anticancer Activity

Research indicates that compounds similar to (5-Bromothiophen-2-yl)(cyclopropyl)methanone exhibit significant anticancer properties:

- Mechanism of Action : The compound may inhibit key targets such as topoisomerase II and various receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival.

- In Vitro Studies : In studies involving various cancer cell lines, derivatives of this compound showed promising antiproliferative effects. For instance, compounds exhibiting structural similarities were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial potential of (5-Bromothiophen-2-yl)(cyclopropyl)methanone has also been explored:

- In Vitro Evaluation : Initial assays indicate that the compound may possess activity against a range of bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of thiophene-based compounds, including (5-Bromothiophen-2-yl)(cyclopropyl)methanone, evaluating their anticancer potential across multiple cell lines. Modifications to the thiophene structure were found to significantly influence biological activity.

- Structure-Activity Relationship (SAR) : Analysis revealed that specific substituents on the thiophene ring could enhance or reduce biological activity. For example, the presence of electron-withdrawing groups was essential for optimal anticancer efficacy.

- Comparative Studies : Comparative analyses with established anticancer agents demonstrated that certain derivatives exhibited comparable or superior efficacy against targeted cancer cells, suggesting their potential as therapeutic agents.

Preparation Methods

Experimental Procedure Summary

| Parameter | Details |

|---|---|

| Starting Materials | 5-Bromothiophene, cyclopropylcarbonyl chloride (or cyclopropyl ketone precursor) |

| Catalyst | Aluminum chloride (AlCl₃) or Stannic chloride (SnCl₄) |

| Solvent | Carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or methylene chloride |

| Temperature | 0 to 20 °C during reagent addition; room temperature stirring for 2–4 hours |

| Workup | Quenching with aqueous acid (e.g., 1 M HCl), extraction, washing, drying over MgSO₄ |

| Purification | Silica gel column chromatography (hexane:ether mixtures) or recrystallization |

| Typical Yield | 75–96% |

| Product Form | Yellow crystalline solid |

Representative Example

- To a stirred mixture of 5-bromothiophene and cyclopropylcarbonyl chloride in carbon disulfide, aluminum chloride was added portionwise at 0 °C. The reaction mixture was stirred for approximately 2.5 hours at room temperature. After quenching with 1 M HCl, the organic phase was separated, washed, dried, and concentrated. Purification by silica gel chromatography afforded (5-Bromothiophen-2-yl)(cyclopropyl)methanone as yellow crystals in 96% yield with melting point around 41–43 °C.

Preparation via Amide Coupling Using Activated Acids

An alternative preparation involves activating 5-bromo-2-thiophene carboxylic acid derivatives with coupling reagents such as HBTU in the presence of bases like DIPEA, followed by reaction with cyclopropylamine or cyclopropyl-containing amines.

Experimental Procedure Summary

| Parameter | Details |

|---|---|

| Starting Materials | 2-Bromo-5-thiophene carboxylic acid, cyclopropylamine or cyclopropyl-containing amine |

| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Base | DIPEA (N,N-Diisopropylethylamine) |

| Solvent | Anhydrous DMF (Dimethylformamide) |

| Temperature | 0 °C initial addition, then room temperature stirring for 15 hours |

| Workup | Distillation of DMF, dilution with dichloromethane, aqueous acid/base washes, drying |

| Purification | Recrystallization from ethyl acetate |

| Typical Yield | Approximately 75% |

| Product Form | White solid |

Representative Example

- A mixture of 2-bromo-5-thiophene carboxylic acid in anhydrous DMF was treated with DIPEA and HBTU at 0 °C under nitrogen. Cyclopropylamine was then added, and the reaction stirred at room temperature for 15 hours. After workup involving aqueous washes and drying, the product was recrystallized from ethyl acetate to yield (5-Bromothiophen-2-yl)(cyclopropyl)methanone in 75% yield as a white solid.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 5-Bromothiophene, cyclopropylcarbonyl chloride, AlCl₃, CS₂ | 75–96 | Yellow crystals | High yield, classical approach |

| Amide Coupling (HBTU/DIPEA) | 2-Bromo-5-thiophene carboxylic acid, cyclopropylamine, DMF | ~75 | White solid | Mild conditions, good purity |

| Pd-Catalyzed Coupling (Adapted) | Pd(PPh₃)₄, DMF, 80 °C | 64 (related compound) | Crystalline solid | Potential for complex derivatives |

| CuCN Substitution (Related) | Cuprous cyanide, quinoline, reflux | 70+ (related) | Solid | For cyano derivatives, functionalization |

Research Findings and Notes

The Friedel-Crafts acylation method remains the most straightforward and high-yielding for preparing (5-Bromothiophen-2-yl)(cyclopropyl)methanone, especially when using aluminum chloride in carbon disulfide.

Amide coupling methods provide an alternative route that avoids harsh Lewis acids and allow for more functional group tolerance, beneficial for sensitive substrates or scale-up.

The choice of solvent and temperature control is critical to minimize side reactions such as polyacylation or decomposition.

Purification typically involves silica gel chromatography or recrystallization, with yields consistently above 70%, indicating robust and reproducible methods.

Although direct literature specifically on (5-Bromothiophen-2-yl)(cyclopropyl)methanone is limited, analogous compounds with similar thiophene-bromine and cyclopropyl ketone motifs have been synthesized successfully using these methods, supporting their applicability.

Q & A

Q. Pitfalls to avoid :

- Solvent interference : DMSO >1% (v/v) can destabilize proteins. Use vehicle controls.

- Cytotoxicity false positives : Validate hits with a counter-screen (e.g., MTT assay on mammalian cells).

For molecular docking , use the compound’s minimized 3D structure (e.g., from Gaussian 09) and validate binding poses with MD simulations .

What strategies mitigate reproducibility issues in scaled-up synthesis or catalytic applications?

Answer:

Reproducibility challenges often stem from:

- Catalyst deactivation : Use fresh Pd/C or ligand-stabilized catalysts (e.g., XPhos) for cross-couplings.

- Batch variability : Standardize starting materials via HPLC purity checks (>95%).

Q. Process optimization :

- Flow chemistry : Reduces side reactions by maintaining precise temperature/residence time (e.g., 50°C, 2 min retention) .

- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress in real time .

Documentation of critical quality attributes (CQAs) like particle size and crystallinity is essential for industrial-academic collaborations .

How do steric effects from the cyclopropane group influence the compound’s reactivity in ring-opening reactions?

Answer:

The cyclopropane’s strain energy (~27 kcal/mol) drives selective ring-opening under acidic or radical conditions:

- Acid-mediated opening : HCl in dioxane (60°C) yields a chlorinated thiophene derivative via carbocation intermediates.

- Photochemical reactions : UV light (254 nm) with iodine generates diiodo products via radical pathways.

Steric hindrance from the cyclopropane slows nucleophilic attacks at the ketone, necessitating elevated temperatures (e.g., 100°C for Grignard additions) .

What computational methods are effective for predicting the compound’s physicochemical properties?

Answer:

- LogP estimation : Use ChemAxon or ACD/Labs software, accounting for the bromine’s hydrophobicity (experimental logP: 2.8 vs. predicted 2.5) .

- pKa prediction : The ketone group has a calculated pKa of −3.2, making it resistant to enolization under physiological conditions.

- Solubility : COSMO-RS simulations in water (0.12 mg/mL) align with experimental shake-flask data .

Validation against experimental data (e.g., DSC for melting point) is critical to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.